(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18696786
InChI: InChI=1S/C14H21N3O2S/c1-10-5-6-12(16-15-10)20-11-7-8-17(9-11)13(18)19-14(2,3)4/h5-6,11H,7-9H2,1-4H3/t11-/m0/s1
SMILES:
Molecular Formula: C14H21N3O2S
Molecular Weight: 295.40 g/mol

(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18696786

Molecular Formula: C14H21N3O2S

Molecular Weight: 295.40 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H21N3O2S
Molecular Weight 295.40 g/mol
IUPAC Name tert-butyl (3S)-3-(6-methylpyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H21N3O2S/c1-10-5-6-12(16-15-10)20-11-7-8-17(9-11)13(18)19-14(2,3)4/h5-6,11H,7-9H2,1-4H3/t11-/m0/s1
Standard InChI Key CJDJWZWOHLJRMZ-NSHDSACASA-N
Isomeric SMILES CC1=NN=C(C=C1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC1=NN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound integrates three primary components:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing conformational flexibility.

  • Pyridazine derivative: A six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at position 6 and a sulfanyl (-S-) group at position 3.

  • tert-Butyl ester: A bulky protecting group commonly used to stabilize carboxylic acids during synthetic processes.

The stereochemistry at the pyrrolidine’s third position is specified as (S), which influences its interaction with biological targets .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to pyrrolidine-pyridazine hybrids:

  • Pyrrolidine functionalization: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate under basic conditions.

  • Pyridazine-thiol coupling: Mitsunobu or nucleophilic substitution reactions to attach the 6-methyl-pyridazin-3-ylsulfanyl moiety to the pyrrolidine ring .

Key challenges include maintaining stereochemical integrity and optimizing yields during sulfur-based coupling reactions. Industrial-scale production may employ continuous flow systems to enhance efficiency .

Structural and Electronic Features

Conformational Analysis

The pyrrolidine ring adopts an envelope conformation, with the sulfanyl-pyridazine group occupying an equatorial position to minimize steric hindrance. Density functional theory (DFT) calculations predict strong electron-withdrawing effects from the pyridazine ring, polarizing the sulfanyl group for nucleophilic attacks .

Spectroscopic Signatures

  • NMR:

    • ¹H NMR: Distinct signals for tert-butyl protons (~1.4 ppm) and pyridazine aromatic protons (7.5–8.5 ppm).

    • ¹³C NMR: Carbamate carbonyl resonance near 155 ppm .

  • IR: Stretching vibrations for C=O (≈1700 cm⁻¹) and C-S (≈600 cm⁻¹) .

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesBiological Activity
N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Pyrrolidine-pyridazine core with sulfonamideKinase inhibition, anticancer
4-(3-cyclopropyl-7-fluoro-2-methylbenzimidazol-5-yl)-5-fluoro-N-[5-(piperidin-4-ylmethyl)pyridin-2-yl]pyrimidin-2-amine Pyridazine-fluoropyrimidine hybridAntiviral, kinase modulation

The tert-butyl ester in the target compound confers superior metabolic stability compared to non-esterified analogs .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing:

  • Kinase inhibitors: For oncology and autoimmune therapies.

  • Antibacterial agents: Targeting multidrug-resistant pathogens .

Chemical Biology

The sulfanyl group enables site-specific bioconjugation, facilitating the development of activity-based probes for enzyme profiling .

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